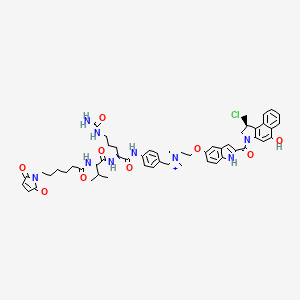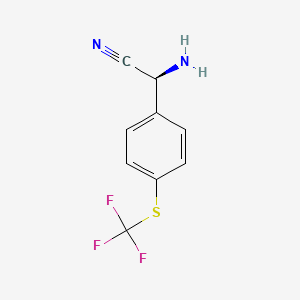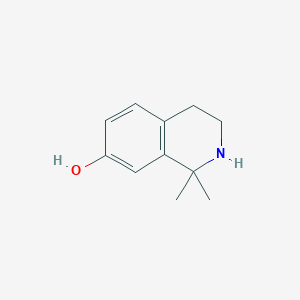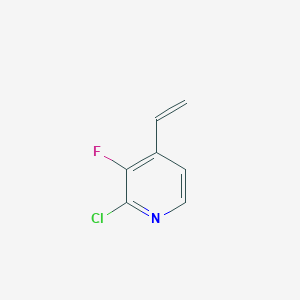
MC-Val-Cit-PAB-duocarmycin chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MC-Val-Cit-PAB-duocarmycin chloride is a compound used in the development of antibody-drug conjugates (ADCs). It combines the potent antitumor activity of duocarmycin, a DNA minor groove binding alkylating agent, with a linker that facilitates targeted drug delivery. This compound is particularly valuable in cancer research and therapy due to its ability to selectively target and kill cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MC-Val-Cit-PAB-duocarmycin chloride involves multiple steps:
Synthesis of the Linker: The linker, MC-Val-Cit-PAB, is synthesized using a series of peptide coupling reactions. The valine-citrulline dipeptide is coupled with p-aminobenzyl alcohol (PAB) to form the linker.
Attachment of Duocarmycin: Duocarmycin is then attached to the linker through a carbamate linkage, forming the final conjugate. This step typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Formation of the Chloride Salt: The final product is converted to its chloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to carry out the peptide coupling and conjugation reactions.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
MC-Val-Cit-PAB-duocarmycin chloride undergoes several types of chemical reactions:
Hydrolysis: The carbamate linkage between the linker and duocarmycin can be hydrolyzed under acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings of duocarmycin.
Substitution: The chloride ion can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
Hydrolysis: The major products of hydrolysis are the free linker and duocarmycin.
Oxidation: Oxidation can lead to the formation of quinone derivatives of duocarmycin.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
MC-Val-Cit-PAB-duocarmycin chloride has several scientific research applications:
Cancer Research: It is used in the development of ADCs for targeted cancer therapy. The compound selectively delivers the cytotoxic duocarmycin to cancer cells, minimizing damage to healthy cells.
Drug Development: Researchers use this compound to study the efficacy and safety of new ADCs.
Biological Studies: It is used to investigate the mechanisms of drug delivery and action at the cellular level.
Mécanisme D'action
MC-Val-Cit-PAB-duocarmycin chloride exerts its effects through the following mechanism:
Targeting: The ADC targets cancer cells by binding to specific antigens on their surface.
Internalization: The ADC is internalized by the cancer cell through endocytosis.
Release: The linker is cleaved by intracellular enzymes, releasing duocarmycin.
DNA Alkylation: Duocarmycin binds to the minor groove of DNA and alkylates it, leading to DNA damage and cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
MC-Val-Cit-PAB-Monomethyl Auristatin E (MMAE): Another ADC linker-drug conjugate with potent antitumor activity.
MC-Val-Cit-PAB-Doxorubicin: An ADC conjugate that uses doxorubicin as the cytotoxic agent.
Uniqueness
MC-Val-Cit-PAB-duocarmycin chloride is unique due to its use of duocarmycin, which has a distinct mechanism of action compared to other cytotoxic agents. Duocarmycin’s ability to bind to the minor groove of DNA and cause alkylation makes it particularly effective in targeting and killing cancer cells .
Propriétés
Formule moléculaire |
C54H65ClN9O9+ |
|---|---|
Poids moléculaire |
1019.6 g/mol |
Nom IUPAC |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl-[2-[[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]oxy]ethyl]-dimethylazanium |
InChI |
InChI=1S/C54H64ClN9O9/c1-33(2)50(61-46(66)14-6-5-9-24-62-47(67)21-22-48(62)68)52(70)60-42(13-10-23-57-54(56)72)51(69)58-37-17-15-34(16-18-37)32-64(3,4)25-26-73-38-19-20-41-35(27-38)28-43(59-41)53(71)63-31-36(30-55)49-40-12-8-7-11-39(40)45(65)29-44(49)63/h7-8,11-12,15-22,27-29,33,36,42,50H,5-6,9-10,13-14,23-26,30-32H2,1-4H3,(H7-,56,57,58,59,60,61,65,66,69,70,71,72)/p+1/t36-,42+,50+/m1/s1 |
Clé InChI |
XPOJSPASJJBTCF-MUYWJSLASA-O |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+](C)(C)CCOC2=CC3=C(C=C2)NC(=C3)C(=O)N4C[C@H](C5=C4C=C(C6=CC=CC=C65)O)CCl)NC(=O)CCCCCN7C(=O)C=CC7=O |
SMILES canonique |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+](C)(C)CCOC2=CC3=C(C=C2)NC(=C3)C(=O)N4CC(C5=C4C=C(C6=CC=CC=C65)O)CCl)NC(=O)CCCCCN7C(=O)C=CC7=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(3-Hydroxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine Hydrochloride](/img/structure/B13434672.png)


![[(2R,3R,4R,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13434688.png)




![1-Acetyl-2,3-dihydro-5-[2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B13434726.png)


